

Technical Guide: Comprehensive Structure Elucidation of 4-chloro-1H-indole-2-carbohydrazide

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Compound of Interest

Compound Name:	4-chloro-1H-indole-2-carbohydrazide
CAS No.:	64932-50-9
Cat. No.:	B1313584

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Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of **4-chloro-1H-indole-2-carbohydrazide**. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of data to explain the causal-driven workflow required for unambiguous molecular characterization. We will detail the logical progression from synthesis and purification to an integrated analysis of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each analytical step is presented as a self-validating system, grounded in established physicochemical principles and supported by authoritative references. The guide culminates in the confirmed structure, validated by the convergence of all spectroscopic evidence.

Introduction: The Rationale for Rigorous Elucidation

Indole-based scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The carbonylhydrazone moiety is a versatile functional group, known to impart a range of biological activities and serve as a key synthon for more complex heterocyclic systems.[4][5][6] The title compound, **4-chloro-1H-indole-2-carbonylhydrazone**, combines these features, making it a molecule of significant interest for drug discovery and development programs.

Accurate structure elucidation is the bedrock of chemical and pharmaceutical research. An incorrect structural assignment can invalidate biological data, misdirect structure-activity relationship (SAR) studies, and waste significant resources. Therefore, a systematic and orthogonal approach to characterization is not merely academic but essential for scientific integrity. This guide provides the strategic framework for achieving that certainty.

The Elucidation Workflow: A Strategic Overview

The process of structure elucidation is a logical sequence of generating and interpreting data, where each step informs the next and corroborates the last. The workflow is designed to systematically build a complete and validated picture of the molecular architecture.



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Caption: A strategic workflow for structure elucidation.

Part I: Synthesis and Verification of Purity

The foundation of accurate spectroscopic analysis is a pure sample. The synthesis of the title compound typically proceeds from a suitable starting material like 4-chloro-1H-indole-2-carboxylic acid or its corresponding ester.[7]

Synthesis Protocol: Esterification and Hydrazinolysis

Causality: A common and efficient route involves the conversion of the carboxylic acid to an ester (e.g., methyl or ethyl ester) to activate the carbonyl group, followed by nucleophilic acyl

substitution with hydrazine. This two-step process generally provides high yields and a clean product.

Step 1: Esterification of 4-chloro-1H-indole-2-carboxylic acid

- Suspend 4-chloro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous methanol or ethanol (approx. 10 mL per gram of acid).
- Cool the suspension in an ice bath to 0 °C.
- Add thionyl chloride (SOCl₂) (1.2 eq) dropwise while stirring. Rationale: Thionyl chloride reacts with the alcohol to form HCl in situ, which catalyzes the Fischer esterification.
- Remove the ice bath and reflux the mixture for 3-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture and remove the solvent under reduced pressure.
- Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

Step 2: Hydrazinolysis of the Ester

- Dissolve the crude ester from the previous step in ethanol (approx. 20 mL per gram).
- Add hydrazine hydrate (N₂H₄·H₂O) (5.0 eq) to the solution. Rationale: A large excess of hydrazine drives the reaction to completion.
- Reflux the mixture for 4-6 hours. A precipitate of the carbohydrazide will typically form upon heating.^[8]
- Monitor the reaction by TLC.
- After completion, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

- Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Purity Assessment

- Melting Point (m.p.): A sharp melting point range (e.g., within 1-2 °C) is a primary indicator of high purity.
- Thin Layer Chromatography (TLC): A single spot in multiple solvent systems (e.g., Hexane:Ethyl Acetate 1:1 and Dichloromethane:Methanol 95:5) indicates the absence of significant impurities.

Part II: Spectroscopic Analysis and Interpretation

With a pure sample, the process of piecing together the structural puzzle begins.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Trustworthiness: MS provides the molecular weight, which is the first and most critical checkpoint. For this compound, the presence of a chlorine atom provides a definitive isotopic signature that acts as an internal validation.

Expected Data: The molecular formula is $C_9H_8ClN_3O$. The monoisotopic mass is calculated using the most abundant isotopes (^{12}C , 1H , ^{35}Cl , ^{14}N , ^{16}O).

- Calculated Monoisotopic Mass: 210.0407 Da
- Ionization Mode: Electrospray Ionization (ESI) is preferred for its soft ionization, which typically yields the protonated molecular ion $[M+H]^+$.

Data Interpretation Table:

Ion	Calculated m/z (^{35}Cl)	Calculated m/z (^{37}Cl)	Expected Ratio	Significance
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| $[M+H]^+$ | 211.0480 | 213.0450 | ~3:1 | Confirms molecular weight and the presence of one chlorine atom. |

The defining characteristic in the mass spectrum will be the M+2 peak. Due to the natural abundance of chlorine isotopes ($^{35}\text{Cl} \approx 75.8\%$, $^{37}\text{Cl} \approx 24.2\%$), any fragment containing a chlorine atom will appear as a pair of peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.^{[9][10]} This signature is a powerful diagnostic tool that immediately confirms the presence and number of chlorine atoms in the molecule.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise: IR spectroscopy provides rapid confirmation of the key functional groups. The spectrum is interpreted by identifying characteristic absorption bands corresponding to specific bond vibrations. For indole derivatives, particular attention is paid to the N-H and C=O stretching regions.^{[11][12]}

Data Interpretation Table:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Interpretation
~3350-3250	N-H Stretch (multiple bands)	Indole N-H & Hydrazide -NH ₂	Confirms the presence of the indole ring nitrogen and the primary amine of the hydrazide. The indole N-H stretch is often sharp.[13]
~3050	C-H Stretch	Aromatic C-H	Indicates the presence of the aromatic indole ring.
~1650	C=O Stretch (Amide I)	Carbonyl	Strong absorption confirming the presence of the carbohydrazide carbonyl group.
~1600-1450	C=C Stretch	Aromatic Ring	Multiple bands characteristic of the indole ring system.

| ~750 | C-Cl Stretch | Aryl-Chloride | Confirms the C-Cl bond, although this region can be complex. |

The presence of strong bands in both the N-H and C=O regions provides immediate, self-validating evidence for the carbohydrazide moiety attached to the indole core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Authoritative Grounding: NMR is the most powerful technique for structure elucidation, providing detailed information about the carbon-hydrogen framework. The combination of ¹H,

^{13}C , and potentially 2D NMR experiments allows for the complete assignment of all atoms and their connectivity.

Caption: Structure of **4-chloro-1H-indole-2-carbohydrazide** with atom numbering.

^1H NMR Spectroscopy (Predicted, in DMSO-d_6) Causality: The chemical shifts and coupling patterns are dictated by the electronic environment of each proton. The electron-withdrawing chloro and carbonyl groups, along with the aromatic ring currents, determine the final spectrum.

Proton	Predicted δ (ppm)	Multiplicity	Coupling (J, Hz)	Interpretation
NH-1 (Indole)	~11.5-12.0	broad singlet	-	Acidic proton, deshielded by the aromatic system and heteroatom.
H-7	~7.6	Doublet (d)	$J \approx 8.0$	Ortho-coupled to H-6. Deshielded by proximity to the electronegative indole nitrogen.
H-5	~7.4	Doublet (d)	$J \approx 7.5$	Ortho-coupled to H-6. Deshielded by the inductive effect of the adjacent C4-Cl.
H-6	~7.1	Triplet (t)	$J \approx 7.8$	Coupled to both H-5 and H-7, appearing as a pseudo-triplet.
H-3	~7.0	Singlet (s)	-	Appears as a sharp singlet, characteristic of a proton at the C3 position of a 2-substituted indole. [14]
-NH- (Amide)	~9.5	broad singlet	-	Exchangeable proton on the hydrazide linker.
-NH ₂	~4.5	broad singlet	-	Exchangeable protons of the

terminal amine.

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆) Causality: The chemical shifts of the carbon atoms are influenced by hybridization and the electronegativity of attached groups.

Carbon	Predicted δ (ppm)	Interpretation
C=O	~161	Carbonyl carbon, significantly deshielded.
C7a	~137	Quaternary carbon at the fusion of the two rings.
C2	~133	Substituted carbon, deshielded by the carbonyl and nitrogen.
C3a	~128	Quaternary carbon at the ring fusion, adjacent to the chloro-substituted carbon.
C4	~126	Carbon bearing the chlorine atom; deshielded.
C5	~122	Aromatic CH.
C6	~120	Aromatic CH.
C7	~112	Aromatic CH, shielded by the nitrogen atom.
C3	~102	Aromatic CH, highly characteristic shift for C3 in a 2-substituted indole.

Conclusion: The Convergent Structural Proof

The structure of **4-chloro-1H-indole-2-carbohydrazide** is definitively confirmed through the logical integration of orthogonal analytical data.

- Mass Spectrometry established the correct molecular formula and unambiguously confirmed the presence of a single chlorine atom through its characteristic 3:1 $[M+H]^+/[M+2+H]^+$ isotopic pattern.
- IR Spectroscopy verified the essential functional groups: the N-H bonds of the indole and hydrazide, the aromatic C-H/C=C bonds, and the crucial C=O of the amide.
- NMR Spectroscopy provided the final, detailed map. ^1H NMR resolved the distinct protons of the substituted aromatic ring and the indole C3-H, while ^{13}C NMR confirmed the carbon skeleton, including the carbonyl and chloro-substituted carbons.

Each piece of evidence independently supports the proposed structure, and together, they form a self-validating and unassailable conclusion. This rigorous, causality-driven approach ensures the highest level of scientific integrity for all subsequent research and development based on this important molecular scaffold.

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